3'-Methyl-2,2,2-trifluoroacetophenone
Overview
Description
3'-Methyl-2,2,2-trifluoroacetophenone is a polyfluoroalkyl ketone that has been studied for its potential as an organocatalyst and for its unique chemical properties. The presence of the trifluoromethyl group significantly influences the physical structure and reactivity of the compound .
Synthesis Analysis
The synthesis of related trifluoroacetophenone compounds often involves reactions with various reagents. For instance, the reaction of N-unsubstituted imines of 2-hydroxyacetophenones with trichloro(trifluoro)ethylidene nitromethanes can lead to the formation of compounds with trifluoromethyl groups . Additionally, the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate followed by deprotection has been used to synthesize 2-(trifluoroacetyl)chromones .
Molecular Structure Analysis
The molecular structure of 3'-Methyl-2,2,2-trifluoroacetophenone and related compounds has been extensively studied. For example, the molecular structure of 3-trifluoroacetamidobenzoyltrifluoroacetone enol form has been analyzed, revealing the presence of intramolecular hydrogen bonds and intermolecular H...O contacts within the crystal . The rotational spectrum of 2,2,2-trifluoroacetophenone has also been measured to determine accurate structural parameters for the carbon skeleton .
Chemical Reactions Analysis
Trifluoroacetophenone derivatives have been shown to be effective organocatalysts in various chemical reactions. They have been used for the epoxidation of alkenes, utilizing hydrogen peroxide as a green oxidant , and for the oxidation of tertiary amines and azines to N-oxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3'-Methyl-2,2,2-trifluoroacetophenone have been characterized through spectroscopic methods and quantum chemical calculations. The experimental spectra have been assigned based on DFT calculations, and the HOMO-LUMO energy gap has been calculated to predict sites for electrophilic and nucleophilic attack. The NBO and Mulliken population analysis have been performed to understand charge distribution, molecular geometry, hybridization, and bond strength .
Case Studies
While specific case studies of 3'-Methyl-2,2,2-trifluoroacetophenone were not detailed in the provided papers, the studies of related compounds and their applications in organic synthesis and catalysis provide insight into the potential utility of this compound in various chemical contexts .
Scientific Research Applications
Catalysis and Chemical Reactions
- Enantioselective Hydrogenation : 2,2,2-trifluoroacetophenones, including variations with different aryl-substituents, were studied over a Pt/Al2O3 catalyst modified with cinchonidine. The study found that electron-withdrawing groups increase the rate and enantioselectivity of these reactions (Arx, Mallát, & Baiker, 2001).
- Synthesis of Complex Compounds : Trifluoroacetophenone was used in the synthesis of 3-carboxy-4-(trifluoromethyl)tetralone, involving a multi-step reaction process (Ukerun, 1988).
Materials Science
- Synthesis of Novel Monomers : Trifluoroacetophenone was used in the synthesis of a novel '3F' fluorinated diamine monomer, which led to the development of new amorphous and semicrystalline polyimides with high thermal resistance (Brink, Brandom, Wilkes, & McGrath, 1994).
- Crystal Packing Analysis : The crystal structure of 2,2,2-trifluoroacetophenone (TFAP) was studied to understand its crystal packing and intermolecular interactions. This research provides insights into how chemical substitutions influence the crystal structure and electronic environment (Dey, Sirohiwal, & Chopra, 2018).
Chemical Synthesis and Analysis
- Polycondensation Reactions : The reactivity of carbonyl compounds, including 2,2,2-trifluoroacetophenone, in polycondensation reactions with aromatic hydrocarbons was explored, providing insights into the influence of electron-withdrawing groups on reaction energies and rates (Ramos Peña, Zolotukhin, & Fomine, 2004).
- Oxidation of Tertiary Amines and Azines : 2,2,2-Trifluoroacetophenone served as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides, demonstrating a mild, efficient, and environmentally friendly approach (Limnios & Kokotos, 2014).
Sensing and Detection Technologies
- Fluorescence Sensing : Oligothiophene-based o-(carboxamido)trifluoroacetophenones, containing trifluoroacetophenone moieties, were developed for fluorescence "turn-on" sensing of carboxylate anions. These compounds showed significant fluorescence enhancement upon binding with carboxylate anions (Kim & Ahn, 2008).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoro-1-(3-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHRMVQCINHTNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375026 | |
Record name | 2,2,2-Trifluoro-1-(3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(m-tolyl)ethanone | |
CAS RN |
1736-06-7 | |
Record name | 2,2,2-Trifluoro-1-(3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1736-06-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.